An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-chloropentanoate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-chloropentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyl 2-chloropentanoate, a halogenated ester of interest in various synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-chloropentanoate | [1][2] |
| Synonyms | 2-chloro-pentanoic acid ethyl ester, Pentanoic acid, 2-chloro-, ethyl ester | [1][2] |
| CAS Number | 118688-48-5 | [1][2] |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Boiling Point | Not experimentally determined in searched literature. | |
| Melting Point | Not experimentally determined in searched literature. | |
| Density | Not experimentally determined in searched literature. | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. (Inferred from similar compounds) |
Spectral Data
Detailed experimental spectral data for ethyl 2-chloropentanoate is not widely published. However, predicted spectral characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a triplet for the terminal methyl group of the pentyl chain, and multiplets for the methylene (B1212753) groups. The proton on the carbon bearing the chlorine atom (the α-carbon) is expected to appear as a triplet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester will have the largest chemical shift. The carbon atom bonded to the chlorine will also be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. C-O and C-Cl stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the ethoxy group, the chlorine atom, and cleavage of the alkyl chain.
Reactivity and Synthetic Applications
Ethyl 2-chloropentanoate, as an α-chloro ester, is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the carbon atom bearing the chlorine, as well as the presence of the ester functionality.
Nucleophilic Substitution
The chlorine atom at the α-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.
Caption: Nucleophilic substitution at the α-carbon.
Hydrolysis
Like other esters, ethyl 2-chloropentanoate can be hydrolyzed under acidic or basic conditions to yield 2-chloropentanoic acid and ethanol (B145695). Basic hydrolysis is generally irreversible as the carboxylate salt is formed.
Caption: Hydrolysis of ethyl 2-chloropentanoate.
Reaction with Grignard Reagents
Treatment of ethyl 2-chloropentanoate with two equivalents of a Grignard reagent will lead to the formation of a tertiary alcohol. The first equivalent of the Grignard reagent will add to the carbonyl group, and the second will displace the ethoxy group to form a ketone intermediate, which then reacts with the second equivalent of the Grignard reagent.
Experimental Protocols
Synthesis via Fischer Esterification (General Protocol)
This protocol is a generalized procedure for the synthesis of esters from carboxylic acids and should be adapted and optimized for the specific synthesis of ethyl 2-chloropentanoate.
Caption: General workflow for Fischer esterification.
Safety Information
Ethyl 2-chloropentanoate is a combustible liquid and is harmful if swallowed.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]
GHS Hazard Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Stability and Storage
Information on the specific stability and decomposition of ethyl 2-chloropentanoate is limited. As a chlorinated ester, it should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. It is expected to be stable under normal storage conditions. Decomposition under high heat may produce toxic fumes, including hydrogen chloride and carbon oxides.
This technical guide provides a summary of the available information on ethyl 2-chloropentanoate. Further experimental validation of the computed properties and development of detailed synthetic protocols are encouraged for its effective application in research and development.
